2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide
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Overview
Description
2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide, also known as CDP323, is a chemical compound that has been studied for its potential use in treating various diseases.
Mechanism of Action
2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide works by inhibiting the activity of a protein called Janus kinase 3 (JAK3), which is involved in the signaling pathway of cytokines. By inhibiting JAK3, this compound prevents the activation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. It has also been found to improve symptoms in these models, such as reduced disease severity and improved motor function.
Advantages and Limitations for Lab Experiments
2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK3. However, it also has limitations, such as its poor solubility in water and its potential for off-target effects.
Future Directions
Future research on 2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide could focus on improving its solubility and reducing its off-target effects. It could also investigate its potential use in other diseases, such as psoriasis and asthma. Additionally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(2-aminopropionyl)-2,5-dimethylaniline in the presence of triethylamine and dichloromethane. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield.
Scientific Research Applications
2-chloro-N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential use in treating various diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of these diseases.
Properties
IUPAC Name |
2-chloro-N-[2-(2,5-dimethylanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-12(2)15(9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHORPWJIYFCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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